KLD-12 Demonstrates 2.6-Fold Higher ALP Activity Than KLD-2R Variant in Osteogenic Differentiation Assays
In direct head-to-head in vitro comparison with its N-terminal arginine-modified variant KLD-2R, the parent KLD-12 peptide demonstrated substantially higher alkaline phosphatase (ALP) activity, a key early marker of osteogenic differentiation. This counterintuitive finding—where the unmodified peptide outperformed a rationally designed variant—highlights the critical importance of the native sequence for optimal osteoinductive signaling [1].
| Evidence Dimension | Alkaline phosphatase (ALP) activity relative to control |
|---|---|
| Target Compound Data | KLD-12: approximately 260% of control ALP activity |
| Comparator Or Baseline | KLD-2R (arginine-modified variant): approximately 100% of control ALP activity |
| Quantified Difference | KLD-12 exhibits 2.6-fold higher ALP induction versus KLD-2R |
| Conditions | BMSC culture in osteogenic differentiation medium, ALP activity assay after 7 days |
Why This Matters
Procurement of KLD-12 rather than its modified variants ensures maximal osteogenic induction potential, which is critical for bone tissue engineering applications where rapid and robust BMSC differentiation is required.
- [1] Tripathi JK, Pal S, Awasthi B, Kumar A, Tandon A, Mitra K, Chattopadhyay N, Ghosh JK. Variants of self-assembling peptide, KLD-12 that show both rapid fracture healing and antimicrobial properties. Biomaterials. 2015 Jul;56:92-103. View Source
